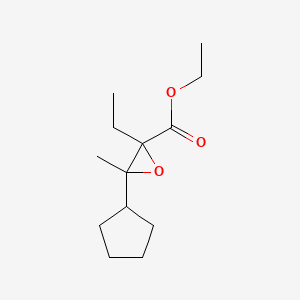
Ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate is an organic compound characterized by its unique structure, which includes a cyclopentyl ring, an oxirane ring, and ester functionalities. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate typically involves the reaction of cyclopentanone with ethyl diazoacetate in the presence of a catalyst to form the oxirane ring. The reaction conditions often include:
Catalyst: Rhodium or copper-based catalysts
Solvent: Dichloromethane or toluene
Temperature: Room temperature to 50°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-cyclopentyl-2-methyloxirane-2-carboxylate
- Ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H22O3 |
|---|---|
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-4-13(11(14)15-5-2)12(3,16-13)10-8-6-7-9-10/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
VETBGJPTHLNJHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(O1)(C)C2CCCC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



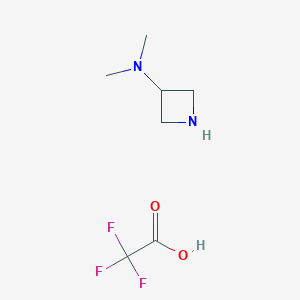
![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)

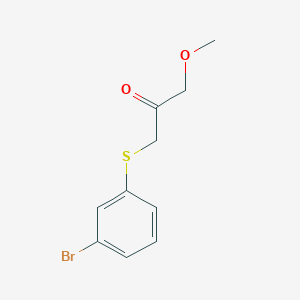
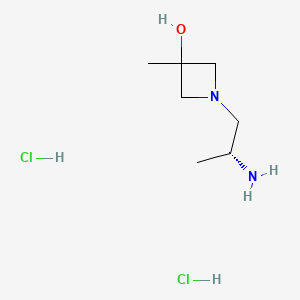

![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)

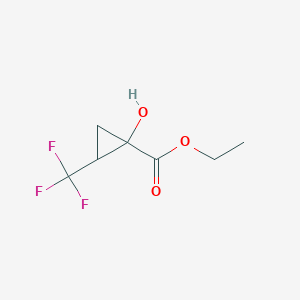

imino-lambda6-sulfanone](/img/structure/B13491372.png)


